1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole 1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole
Brand Name: Vulcanchem
CAS No.: 146253-26-1
VCID: VC16828300
InChI: InChI=1S/C18H16N2O2S/c1-12-17-15-10-6-7-11-16(15)20(18(17)13(2)19-12)23(21,22)14-8-4-3-5-9-14/h3-11,19H,1-2H3
SMILES:
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4 g/mol

1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole

CAS No.: 146253-26-1

Cat. No.: VC16828300

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole - 146253-26-1

Specification

CAS No. 146253-26-1
Molecular Formula C18H16N2O2S
Molecular Weight 324.4 g/mol
IUPAC Name 4-(benzenesulfonyl)-1,3-dimethyl-2H-pyrrolo[3,4-b]indole
Standard InChI InChI=1S/C18H16N2O2S/c1-12-17-15-10-6-7-11-16(15)20(18(17)13(2)19-12)23(21,22)14-8-4-3-5-9-14/h3-11,19H,1-2H3
Standard InChI Key XHMFLZUNHKYHND-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC=C3N(C2=C(N1)C)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole is a heterocyclic compound featuring a fused pyrroloindole core modified with methyl and phenylsulfonyl substituents. Its molecular framework combines a bicyclic system where a pyrrole ring is annulated to the [3,4-b] position of an indole scaffold. The phenylsulfonyl group at position 4 serves as both a protective moiety and an electron-withdrawing stabilizer, while the methyl groups at positions 1 and 3 enhance steric and electronic modulation .

The compound’s IUPAC name reflects its substitution pattern:

  • 1,3-Dimethyl: Methyl groups at nitrogen (position 1) and carbon (position 3) of the indole ring.

  • 4-(Phenylsulfonyl): A sulfonyl group attached to phenyl at position 4 of the pyrrolidine ring.

  • 2,4-Dihydropyrrolo[3,4-b]indole: Partial saturation at positions 2 and 4 of the pyrrole ring, reducing aromaticity and enabling unique reactivity .

Synthetic Pathways and Optimization

Friedel-Crafts Acylation and Cyclization

The synthesis of pyrrolo[3,4-b]indole derivatives often begins with functionalized indole precursors. In related work, 1-(phenylsulfonyl)indole undergoes Friedel-Crafts acylation with diacid chlorides to install acyl groups at position 3, followed by cyclization to form the fused pyrrole ring . For example:

  • Indole Protection: 1-(Phenylsulfonyl)indole (11) is prepared via sulfonation of indole using phenylsulfonyl chloride .

  • Acylation: Treatment with acyl chlorides (e.g., decanedioyl dichloride) in the presence of AlCl₃ yields 3-acylindole intermediates .

  • Cyclization: Lithiation at C-2 followed by quenching with acetaldehyde and acid-mediated cyclization forms the dihydropyrroloindole core .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Indole protectionPhSO₂Cl, base85–90
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0°C → rt70–75
CyclizationLDA, acetaldehyde, TFA21–45

Alternative Route via Nitroindole Intermediates

A second approach leverages 3-nitroindoles as precursors. Treatment of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate and DBU induces cyclization to form pyrrolo[3,4-b]indoles . While this method avoids sulfonation, the phenylsulfonyl group can be introduced post-cyclization via nucleophilic substitution or Pd-catalyzed coupling .

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Key signals include:

    • N-Methyl protons: Singlet at δ 3.2–3.5 ppm (1-CH₃).

    • C-Methyl protons: Singlet at δ 2.8–3.0 ppm (3-CH₃).

    • Phenylsulfonyl aromatic protons: Multiplets at δ 7.5–8.1 ppm .

  • ¹³C NMR: Distinct carbonyl (C=O) signals absent, confirming the lack of ester/amide groups in the final product .

X-ray Crystallography

While no crystal structure of the exact compound is reported, analogous 4H-furo[3,4-b]indoles exhibit planar fused rings with dihedral angles <10° between indole and heterocyclic planes . The phenylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes .

Applications in Medicinal Chemistry and Materials Science

CompoundTargetIC₅₀ (μM)Reference
Bis-furoindole 4Topoisomerase II0.45
Ellipticine analog 40DNA0.12

Optoelectronic Materials

The conjugated π-system of pyrroloindoles makes them candidates for organic semiconductors. Introducing electron-withdrawing sulfonyl groups modulates HOMO-LUMO gaps, enhancing charge transport properties .

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